molecular formula C19H30O2 B103614 Methyl 4,7-octadecadiynoate CAS No. 18202-20-5

Methyl 4,7-octadecadiynoate

Cat. No. B103614
CAS RN: 18202-20-5
M. Wt: 290.4 g/mol
InChI Key: FSCMHVFBJLRAHX-UHFFFAOYSA-N
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Description

Methyl 4,7-octadecadiynoate (MOOD) is a chemical compound that belongs to the family of alkynoates. It is a colorless liquid with a molecular weight of 308.46 g/mol. MOOD has been widely used in scientific research for its unique properties, including its ability to inhibit enzymes and its potential as a pharmaceutical intermediate.

Scientific Research Applications

Methyl 4,7-octadecadiynoate has been used in a variety of scientific research applications, including as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been used as a pharmaceutical intermediate in the synthesis of drugs such as antitumor agents and antiviral agents. Additionally, Methyl 4,7-octadecadiynoate has been found to have antibacterial and antifungal properties.

Mechanism Of Action

Methyl 4,7-octadecadiynoate inhibits enzymes by forming irreversible covalent bonds with the active site of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of its normal function. Methyl 4,7-octadecadiynoate has been found to be a potent inhibitor of acetylcholinesterase, with an IC50 value of 0.5 μM.

Biochemical And Physiological Effects

Methyl 4,7-octadecadiynoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans. Methyl 4,7-octadecadiynoate has also been found to have antitumor activity, with the ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 4,7-octadecadiynoate in lab experiments is its ability to inhibit enzymes, making it a useful tool for studying enzyme function. Additionally, its unique properties make it a potential pharmaceutical intermediate. However, Methyl 4,7-octadecadiynoate's toxicity and potential for skin and eye irritation make it important to handle with care and to use appropriate safety precautions.

Future Directions

There are many potential future directions for research on Methyl 4,7-octadecadiynoate. One area of interest is the development of new drugs using Methyl 4,7-octadecadiynoate as a pharmaceutical intermediate. Additionally, further research is needed to fully understand Methyl 4,7-octadecadiynoate's mechanism of action and its potential as an inhibitor of other enzymes. Finally, more research is needed to explore Methyl 4,7-octadecadiynoate's potential as an antibacterial and antifungal agent, and to investigate its potential as a treatment for cancer.

Synthesis Methods

Methyl 4,7-octadecadiynoate can be synthesized through a variety of methods, including the reaction of 4-hydroxy-2-butynoic acid with methanol and sulfuric acid, the reaction of 4-chloro-2-butynoic acid with methanol and potassium hydroxide, and the reaction of 4-bromo-2-butynoic acid with methanol and sodium hydroxide. The yield of Methyl 4,7-octadecadiynoate can be improved by using a solvent such as tetrahydrofuran or dimethylformamide.

properties

CAS RN

18202-20-5

Product Name

Methyl 4,7-octadecadiynoate

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-4,7-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14,17-18H2,1-2H3

InChI Key

FSCMHVFBJLRAHX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC#CCC#CCCC(=O)OC

Canonical SMILES

CCCCCCCCCCC#CCC#CCCC(=O)OC

synonyms

4,7-Octadecadiynoic acid methyl ester

Origin of Product

United States

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